molecular formula C10H20GeO B14504698 Triethyl(3-methoxyprop-1-yn-1-yl)germane CAS No. 62857-82-3

Triethyl(3-methoxyprop-1-yn-1-yl)germane

Cat. No.: B14504698
CAS No.: 62857-82-3
M. Wt: 228.89 g/mol
InChI Key: SLYKHJHKGPZJFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-methoxyprop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with 3-methoxyprop-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Et3GeCl+CH3OCH2CCHEt3GeCCCH2OCH3+HCl\text{Et}_3\text{GeCl} + \text{CH}_3\text{OCH}_2\text{C}\equiv\text{CH} \rightarrow \text{Et}_3\text{GeC}\equiv\text{CCH}_2\text{OCH}_3 + \text{HCl} Et3​GeCl+CH3​OCH2​C≡CH→Et3​GeC≡CCH2​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-methoxyprop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the compound into different organogermanium derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce various organogermanium compounds .

Scientific Research Applications

Triethyl(3-methoxyprop-1-yn-1-yl)germane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl(3-methoxyprop-1-yn-1-yl)germane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Triethylgermane: Similar in structure but lacks the methoxyprop-1-yn-1-yl group.

    Trimethyl(3-methoxyprop-1-yn-1-yl)germane: Similar but with methyl groups instead of ethyl groups.

    Triethyl(3-chloroprop-1-yn-1-yl)germane: Similar but with a chlorine atom instead of a methoxy group.

Uniqueness

Triethyl(3-methoxyprop-1-yn-1-yl)germane is unique due to the presence of the methoxyprop-1-yn-1-yl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62857-82-3

Molecular Formula

C10H20GeO

Molecular Weight

228.89 g/mol

IUPAC Name

triethyl(3-methoxyprop-1-ynyl)germane

InChI

InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-8-10-12-4/h5-7,10H2,1-4H3

InChI Key

SLYKHJHKGPZJFK-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#CCOC

Origin of Product

United States

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